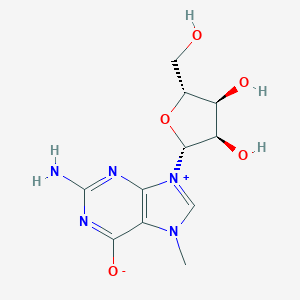

7-Methylguanosine

概述

描述

7-甲基鸟苷是一种修饰的嘌呤核苷,它是鸟苷的甲基化形式。它通常存在于RNA分子中,在各种生物过程中起着至关重要的作用。 这种化合物在信使RNA (mRNA) 的背景下尤为重要,因为它构成 5’ 端的帽结构,这对 mRNA 的稳定性和翻译至关重要 .

生化分析

Biochemical Properties

7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of this compound is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install this compound modifications in tRNA, miRNA, and mRNA .

Cellular Effects

This compound modification plays a critical role in human disease development, especially cancer . Aberrant this compound levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .

Molecular Mechanism

The molecular mechanism of this compound involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .

Metabolic Pathways

This compound is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .

Transport and Distribution

It is known that this compound is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Subcellular Localization

It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

准备方法

合成路线和反应条件: 7-甲基鸟苷可以通过鸟苷的烷基化合成。 该过程涉及在温和条件下使用烷基碘化物、溴化物或氯化物,在 N7 位甲基化鸟嘌呤环 .

工业生产方法: 在工业环境中,7-甲基鸟苷的合成通常涉及使用类似烷基化方法的大规模化学反应。 该过程针对高产率和高纯度进行了优化,确保该化合物满足各种应用的所需标准 .

化学反应分析

反应类型: 7-甲基鸟苷经历了几种类型的化学反应,包括:

氧化: 这种反应会导致形成各种氧化衍生物。

还原: 虽然不太常见,但还原反应可以改变该化合物的结构。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 卤代烷烃经常用于取代反应.

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生 7-甲基鸟苷的各种氧化形式,而取代可以产生不同的烷基化衍生物 .

科学研究应用

7-甲基鸟苷在科学研究中具有广泛的应用:

化学: 它用于研究核苷的化学性质和反应性。

生物学: 在生物学研究中,7-甲基鸟苷对于理解 RNA 修饰及其对基因表达的影响至关重要。

医学: 该化合物被用作某些类型癌症和其他疾病的生物标志物。它还在 RNA 疗法的开发中发挥作用。

作用机制

7-甲基鸟苷发挥其作用的主要机制是通过其在 RNA 代谢中的作用。它构成 mRNA 5’ 端的帽结构,这对 mRNA 的稳定性和有效翻译至关重要。 这种帽结构被参与 mRNA 加工、转运和翻译的特定蛋白质识别 .

分子靶点和途径:

帽结合蛋白: 这些蛋白质识别 7-甲基鸟苷帽,并促进翻译起始等各种过程。

RNA 甲基转移酶: 像 METTL1 和 RNMT 这样的酶参与鸟苷的甲基化,形成 7-甲基鸟苷

类似化合物:

鸟苷: 7-甲基鸟苷的非甲基化形式。

N7-甲基鸟苷: 具有类似结构的另一种甲基化衍生物。

三甲基鸟苷: 鸟苷的甲基化程度更高的版本

独特性: 7-甲基鸟苷因其在形成 mRNA 帽结构中的特定作用而独一无二,这对于 mRNA 的稳定性和翻译至关重要。 这将其与可能没有相同生物学意义的其他类似化合物区分开来 .

相似化合物的比较

Guanosine: The non-methylated form of 7-Methylguanosine.

Nthis compound: Another methylated derivative with a similar structure.

Trimethylguanosine: A more heavily methylated version of guanosine

Uniqueness: this compound is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .

生物活性

7-Methylguanosine (m7G) is a modified nucleoside that plays a significant role in various biological processes, particularly in RNA metabolism and cellular signaling. This article explores the biological activity of m7G, detailing its functions, mechanisms, and implications in health and disease, supported by recent research findings.

Overview of this compound

This compound is primarily found at the 5' cap of eukaryotic mRNA, where it serves critical roles in mRNA stability, translation initiation, and nuclear export. The presence of the m7G cap protects mRNA from degradation and is essential for efficient protein synthesis.

Biological Functions

1. RNA Stability and Translation Initiation

- The m7G cap structure enhances the stability of mRNA by preventing exonucleolytic degradation. This modification is crucial for maintaining the integrity of mRNA during its lifespan in the cytoplasm.

- It also facilitates the recruitment of ribosomes to the mRNA for translation initiation, thereby promoting protein synthesis.

2. Regulation of Gene Expression

- Recent studies have identified m7G as a regulator of gene expression through its involvement in various signaling pathways. For instance, it has been linked to the regulation of immune responses and cellular stress responses .

3. Role in Cancer

- Research indicates that m7G modifications are involved in cancer biology. Specific methylation-related regulator genes associated with m7G have been identified as potential biomarkers for melanoma prognosis . The modulation of these genes can influence tumor growth and response to therapies.

Mechanistic Insights

1. Interaction with RNA-Binding Proteins

- m7G interacts with several RNA-binding proteins that recognize the cap structure, influencing RNA metabolism and cellular localization. This interaction is vital for processes such as splicing and polyadenylation .

2. Inhibition of DNA Repair Enzymes

- 7-Methylguanine (closely related to m7G) has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition presents a potential therapeutic avenue in cancer treatment by sensitizing tumors to DNA-damaging agents .

Toxicological Profile

Recent studies have assessed the toxicological properties of 7-methylguanine, confirming its safety profile:

- Experimental Studies : In animal models, doses up to 600 mg/kg did not exhibit lethal effects or significant morphological changes in vital organs . Histological examinations revealed no major abnormalities across various treatment groups.

| Treatment Group | Dose (mg/kg) | Observations |

|---|---|---|

| Control | N/A | No abnormalities |

| Group II | 50 | No adverse effects |

| Group III | 200 | No adverse effects |

| Group IV | 600 (single) | Minor lymphoid infiltrates |

Case Studies

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of 7-methylguanine using transplantable tumor models in mice. The compound demonstrated promising results as an adjunct to chemotherapy by enhancing the effectiveness of existing treatments without significant toxicity .

Case Study 2: Immune Response Modulation

Another investigation focused on how m7G influences immune cell function. It was found that alterations in m7G levels could modulate immune responses, suggesting that targeting m7G pathways may provide therapeutic benefits in autoimmune diseases and infections .

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROSJZRTIOK-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328798 | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-86-4, 22164-16-5 | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylguanosine inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].

A:

- Spectroscopic data:

A: this compound is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].

A: Computational methods, like molecular docking, are used to study the interaction of this compound-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].

A: The 7-methyl group of this compound is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].

A: this compound is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].

ANone: As a naturally occurring modified nucleoside, specific SHE regulations for this compound are not well-defined. General laboratory safety practices should be followed when handling the compound.

ANone: this compound is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.

A: The biological activity of this compound is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the this compound cap for efficient protein synthesis [, , ].

A: The discovery of this compound as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].

A: Research on this compound spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。